![molecular formula C23H26N4OS B8201662 3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B8201662.png)
3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Overview
Description
3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Kynurenine Pathway : N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the queried compound, are identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This is significant for investigating the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Antioxidant and Anticancer Activity : Novel propanehydrazide derivatives, which are structurally similar, have shown high antioxidant activity and potential anticancer properties against specific cancer cell lines, including glioblastoma and triple-negative breast cancer (I. Tumosienė et al., 2020).
Antibacterial and Antifungal Properties : Certain derivatives have shown significant antibacterial and antifungal activities. This includes a study on 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones (Devender Mandala et al., 2013).
Anticonvulsant Properties : Various analogs and derivatives of the compound have been synthesized and evaluated for their anticonvulsant activities. For example, N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide showed significant anticonvulsant activity in studies (M. Kamal et al., 2013).
Psychotropic, Anti-inflammatory, and Cytotoxic Properties : New N-[(benzo)thiazol-2-yl]--[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated promising psychotropic, anti-inflammatory, and cytotoxic properties, with some showing antimicrobial activity (A. Zablotskaya et al., 2013).
Wound Healing and MMP Inhibition : 4-thiazolidinone derivatives, related to the queried compound, have shown anti-inflammatory and potential wound healing effects, with specific derivatives inhibiting MMP-9 at nanomolar levels (M. Incerti et al., 2018).
Tumor Hypoxia Markers : Nitroimidazole-based thioflavin-T derivatives, structurally related, have potential as markers for detecting and monitoring cerebral ischemia, aiding in drug development (Taiwei Chu et al., 2007).
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQJBUDKQVBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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